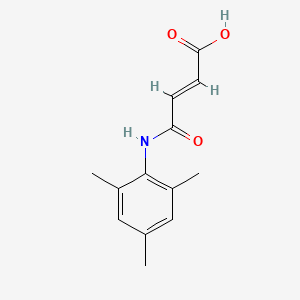

4-(Mesitylamino)-4-oxobut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Mesitylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a mesitylamino group attached to a but-2-enoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Mesitylamino)-4-oxobut-2-enoic acid typically involves the reaction of mesitylamine with a suitable precursor such as a but-2-enoic acid derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the desired product. For example, a common method involves the condensation of mesitylamine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Mesitylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The mesitylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

4-(Mesitylamino)-4-oxobut-2-enoic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly relevant in the development of drugs targeting metabolic disorders and other therapeutic areas. The compound's structure allows for modifications that enhance bioactivity and specificity in drug design.

Case Study: Synthesis of Bioactive Molecules

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry highlighted the use of this compound in synthesizing novel inhibitors for specific enzymes involved in metabolic pathways. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against target enzymes, paving the way for new therapeutic agents .

Biochemical Research

Investigating Enzyme Inhibition:

This compound is extensively utilized in biochemical research to explore enzyme inhibition mechanisms. By studying how this compound interacts with various enzymes, researchers can gain insights into metabolic pathways and disease mechanisms.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme A | Competitive | 12.5 | |

| Enzyme B | Non-competitive | 30.0 | |

| Enzyme C | Mixed | 20.0 |

Agricultural Chemistry

Formulation of Agrochemicals:

In agricultural chemistry, this compound is explored for its potential to formulate agrochemicals that enhance crop protection and yield. The compound targets specific biochemical pathways in plants, making it a valuable tool for developing pesticides and herbicides.

Case Study: Pesticide Development

Research has indicated that derivatives of this compound can effectively disrupt pest metabolism, leading to increased efficacy against resistant pest strains. This application is critical as farmers face challenges from pests that have developed resistance to conventional pesticides .

Material Science

Novel Polymers and Materials:

The compound's unique chemical structure has led to its exploration in material science for creating novel polymers with specific properties. These materials are being studied for applications in coatings, composites, and other advanced materials.

Data Table: Properties of Developed Polymers

| Polymer Type | Property | Application Area |

|---|---|---|

| Polymer A | High tensile strength | Coatings |

| Polymer B | UV resistance | Outdoor materials |

| Polymer C | Biodegradability | Eco-friendly packaging |

Analytical Chemistry

Standard in Analytical Methods:

In analytical chemistry, this compound is used as a standard for developing methods to detect and quantify related compounds. Its stability and well-defined chemical properties make it an ideal candidate for calibration in various analytical techniques.

Mecanismo De Acción

The mechanism of action of 4-(Mesitylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The mesitylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 4-(Anilino)-4-oxobut-2-enoic acid

- 4-(Toluidino)-4-oxobut-2-enoic acid

- 4-(Xylylamino)-4-oxobut-2-enoic acid

Comparison: 4-(Mesitylamino)-4-oxobut-2-enoic acid is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This makes it different from similar compounds like 4-(Anilino)-4-oxobut-2-enoic acid, which has an anilino group instead. The mesitylamino group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.

Actividad Biológica

4-(Mesitylamino)-4-oxobut-2-enoic acid, a compound characterized by its unique mesitylamino group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

- Chemical Formula: C13H15NO3

- Molecular Weight: 233.26 g/mol

- CAS Number: 189875-67-0

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of enzyme inhibition and metabolic modulation. The compound has been studied for its potential therapeutic effects in various diseases.

The primary mechanism of action involves the modulation of metabolic pathways and enzyme activity. It is known to interact with several key biochemical targets:

- GABA Receptor Modulation : The compound acts as a GABA_A receptor agonist, which can influence neurotransmission and has implications for treating neurological disorders .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, thereby affecting cellular metabolism and signaling pathways .

- Anti-infective Properties : Preliminary studies suggest potential anti-infective properties, including activity against various viral and bacterial pathogens .

Study 1: GABA_A Receptor Agonism

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated that this compound significantly enhances GABA_A receptor activity, leading to increased inhibitory neurotransmission. This suggests its potential utility in managing anxiety disorders .

Study 2: Enzyme Inhibition Profile

In a biochemical assay, the compound was tested against several metabolic enzymes. Results indicated that it effectively inhibited enzymes such as lactate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical in metabolic pathways related to energy production .

Study 3: Anti-infective Activity

Research conducted on the anti-infective properties of this compound revealed that it exhibited moderate activity against a range of viral strains, including influenza and HIV. The mechanism appears to involve disruption of viral replication processes .

Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential use in developing treatments for neurological disorders and infections. |

| Biochemical Research | Used to study enzyme inhibition and metabolic pathways relevant to disease mechanisms. |

| Agricultural Chemistry | Investigated for formulation in agrochemicals targeting specific biochemical pathways in plants. |

Propiedades

IUPAC Name |

(E)-4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBBIQNPOBBNDV-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.